molecular formula C9H8BrNO B2968528 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1780872-90-3

5-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B2968528
CAS No.: 1780872-90-3
M. Wt: 226.073
InChI Key: WOZHKYNPYPMEPS-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a brominated derivative of dihydroisoquinolinone. Compounds in this class are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one typically involves the bromination of 1,2-dihydroisoquinolin-3(4H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized isoquinolinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydroisoquinolin-3(4H)-one: The non-brominated parent compound.

    5-Chloro-1,2-dihydroisoquinolin-3(4H)-one: A chlorinated analogue.

    5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one: A fluorinated analogue.

Uniqueness

5-Bromo-1,2-dihydroisoquinolin-3(4H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its non-brominated or differently halogenated analogues.

Properties

IUPAC Name

5-bromo-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-3H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZHKYNPYPMEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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